REACTION_CXSMILES
|
C([O:9][CH2:10][C:11]1[CH:16]=[C:15]([F:17])[N:14]=[C:13]([F:18])[CH:12]=1)(=O)C1C=CC=CC=1.C[O-].[Na+].[Cl-].[NH4+]>CO>[F:18][C:13]1[CH:12]=[C:11]([CH2:10][OH:9])[CH:16]=[C:15]([F:17])[N:14]=1 |f:1.2,3.4|
|
Name
|
(2,6-difluoropyridin-4-yl)methyl benzoate
|
Quantity
|
10.29 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1=CC(=NC(=C1)F)F
|
Name
|
sodium methoxide
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol-MC (1:9)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (eluent, EA:hexane (1:2 to 2:1))
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=CC(=C1)CO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |